3-Cyclopentylmorpholine chemical structure and physical properties
3-Cyclopentylmorpholine chemical structure and physical properties
Architecting the 3-Cyclopentylmorpholine Scaffold: Structural Dynamics, Synthesis, and Applications in Advanced Drug Discovery
Executive Summary
Morpholine is a ubiquitous heterocycle in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate physicochemical properties, and establish key binding interactions within target proteins (such as kinase hinge regions)[1]. However, the unsubstituted morpholine ring often suffers from rapid oxidative metabolism and lacks the three-dimensional complexity required for exquisite target selectivity. The introduction of a bulky, sp3-rich cyclopentyl group at the 3-position—yielding 3-cyclopentylmorpholine —represents a strategic structural evolution. This technical guide provides an in-depth analysis of 3-cyclopentylmorpholine, detailing its physicochemical profile, validated synthetic methodologies, and its profound impact on pharmacokinetics (PK) and pharmacodynamics (PD).
Chemical Identity & Physicochemical Profiling
The physical properties of 3-cyclopentylmorpholine are dictated by the interplay between the hydrophilic secondary amine/ether oxygen and the highly lipophilic cyclopentyl ring. The table below summarizes the core chemical identifiers and physicochemical properties critical for formulation and computational modeling.
| Property | Value | Method / Source |
| IUPAC Name | 3-Cyclopentylmorpholine | Standard Nomenclature |
| Molecular Formula | C9H17NO | Exact Mass |
| Molecular Weight | 155.24 g/mol | Computed |
| CAS Registry (Racemic) | 1270341-07-5 | 2[2] |
| CAS Registry (R-isomer) | 1270034-44-0 | |
| CAS Registry (S-isomer) | 1270006-27-3 | 2[2] |
| Predicted Boiling Point | ~245 - 255 °C | Extrapolated via ACD/Labs proxy |
| Predicted Density | ~1.02 g/cm³ | Computed |
| Predicted pKa (conjugate acid) | ~8.5 - 8.8 | Extrapolated from Morpholine base[1] |
| Predicted LogP | 1.6 - 1.9 | Computed |
Validated Synthetic Methodologies
Synthesizing 3-substituted morpholines requires precise control over stereochemistry, as the biological activity of these scaffolds is highly enantiomer-dependent. Below are two field-proven protocols.
Protocol A: De Novo Synthesis via Chiral Pool (Self-Validating System)
This route leverages enantiopure amino acids to establish the stereocenter early, bypassing late-stage chiral resolution which typically suffers from >50% yield loss[3].
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Step 1: Hydride Reduction to Amino Alcohol Suspend (S)-cyclopentylglycine in anhydrous THF at 0 °C. Slowly add LiAlH4 (2.0 eq). Causality & QC: The immediate evolution of H2 gas serves as a visual indicator of active hydride transfer. Reflux for 12 hours. Quench via the Fieser method (x mL H2O, x mL 15% NaOH, 3x mL H2O) to precipitate aluminum salts. Filter and concentrate. Validation: Ninhydrin-positive spot on TLC; MS [M+H]+ = 130.1.
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Step 2: N-Acylation Dissolve the resulting amino alcohol in DCM with Et3N (1.5 eq) at -10 °C. Add chloroacetyl chloride (1.1 eq) dropwise. Causality & QC: Maintaining sub-zero temperatures strictly prevents competitive O-acylation. Stir for 2 hours. Validation: Disappearance of the primary amine peak in IR (~3300 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹).
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Step 3: Intramolecular Etherification (Cyclization) Dissolve the crude chloroacetamide in THF. Add KOtBu (1.2 eq) at 0 °C. Causality & QC: The strong alkoxide base deprotonates the hydroxyl group, triggering an intramolecular SN2 displacement of the chloride to form the morpholin-3-one ring. Validation: LC-MS confirms [M+H]+ = 170.1.
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Step 4: Chemoselective Lactam Reduction Treat the morpholin-3-one with BH3·THF (3.0 eq) at reflux for 4 hours. Causality & QC: Borane is highly chemoselective for amides over ethers, preventing the ring-opening side reactions often seen with excess LiAlH4. Quench with MeOH and 1M HCl to destroy the amine-borane complex. Basify and extract with EtOAc to yield (S)-3-cyclopentylmorpholine. Validation: Chiral HPLC confirms >95% ee.
Fig 1. Chiral pool synthesis workflow for 3-cyclopentylmorpholine with built-in QC checkpoints.
Protocol B: Catalytic Asymmetric Synthesis
For scalable, non-chiral pool approaches, 4 utilize a tandem sequential one-pot reaction[4]. Starting from ether-containing aminoalkyne substrates, a bis(amidate)bis(amido)Ti catalyst yields a cyclic imine. This intermediate is subsequently reduced using the Noyori–Ikariya catalyst (RuCl) to afford chiral 3-substituted morpholines in excellent yields (>95% ee)[4]. Alternatively, enantiopure morpholines can be assembled via the ring-opening of N-Bts activated aziridines with organocuprates[5].
Structural Causality: Pharmacokinetic & Pharmacodynamic Implications
The 3-cyclopentyl substitution is not merely a cosmetic change; it fundamentally alters the molecule's interaction with biological systems.
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Avoidance of Pseudo-A1,3 Strain: In unsubstituted morpholine, N-substituents often rapidly interconvert between axial and equatorial positions. The bulky cyclopentyl group at the 3-position locks the morpholine ring into a specific chair conformation to avoid pseudo-A1,3 steric clashes. This conformational restriction reduces the entropic penalty upon binding to target proteins.
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Fsp3 Enhancement: Increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve clinical success rates. The cyclopentyl group introduces significant three-dimensionality, which enhances aqueous solubility by disrupting flat, planar crystal packing.
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Metabolic Shielding: The morpholine ring is highly susceptible to cytochrome P450-mediated oxidation at the carbons adjacent to the nitrogen. The bulky cyclopentyl group at C3 acts as a steric shield, significantly prolonging the molecule's half-life and improving its overall metabolic stability.
Fig 2. Logical relationship between 3-cyclopentyl substitution and resulting ADME/PK enhancements.
Conclusion
3-Cyclopentylmorpholine bridges the gap between the favorable aqueous properties of standard morpholine and the rigorous metabolic/conformational demands of modern drug discovery. Whether synthesized via robust chiral pool methods or advanced asymmetric transfer hydrogenation, this scaffold provides medicinal chemists with a highly tunable vector for optimizing kinase selectivity and ADME profiles.
References
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ChemicalBook | Morpholine, 3-cyclopentyl- (CAS 1270341-07-5, 1270006-27-3) | 2
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Howei Pharm | (R)-3-Cyclopentylmorpholine (CAS 1270034-44-0) |
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The Journal of Organic Chemistry (ACS) | Synthesis of Enantiopure 3-Substituted Morpholines |5
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The Journal of Organic Chemistry (ACS) | Catalytic Asymmetric Synthesis of Morpholines | 4
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RSC Publishing | Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers |3
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ChemicalBook | Morpholine Applications and Pharmacological Utility | 1
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